1-Aminoheptan-3-ol
Description
Contextualization of 1-Aminoheptan-3-ol within the Broader Class of Amino Alcohols
This compound is an organic chemical compound belonging to the extensive class of amino alcohols. These molecules are characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com Specifically, this compound features a primary amine group at the first carbon position and a secondary hydroxyl group at the third carbon position of a seven-carbon heptane (B126788) chain.
Amino alcohols exhibit the combined chemical reactivity of both amines and alcohols. alfa-chemistry.com They are generally high-boiling liquids and are often soluble in water due to the hydrophilic nature of their functional groups. alfa-chemistry.com The dual functionality allows them to act as synthetic intermediates and high-boiling bases in various industrial and laboratory applications. alfa-chemistry.com The specific placement of the amino and hydroxyl groups in this compound, separated by a single carbon, classifies it as a 1,3-amino alcohol or a γ-amino alcohol. This arrangement is structurally significant and influences its chemical behavior and potential applications. While specific data for this compound is limited in publicly available research, its properties can be understood in the context of its class and related structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (S)-3-Aminoheptan-1-ol | 7-Amino-heptan-1-ol | 1-Aminopentan-3-ol |
| CAS Number | 160745-96-0 ambeed.com | 1158985-17-1 nih.gov | 19243-04-0 echemi.com | 291535-62-1 nih.gov |
| Molecular Formula | C₇H₁₇NO ambeed.com | C₇H₁₇NO nih.gov | C₇H₁₇NO echemi.com | C₅H₁₃NO nih.gov |
| Molecular Weight | 131.22 g/mol nih.gov | 131.22 g/mol nih.gov | 131.22 g/mol echemi.com | 103.16 g/mol nih.gov |
| Topological Polar Surface Area | 46.3 Ų nih.gov | 46.3 Ų nih.gov | 46.2 Ų alfa-chemistry.com | 46.3 Ų nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov | 2 nih.gov | 2 alfa-chemistry.com | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov | 2 nih.gov | 2 echemi.com | 2 nih.gov |
| Rotatable Bond Count | 5 nih.gov | 5 nih.gov | 6 alfa-chemistry.com | 3 nih.gov |
Fundamental Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry and Material Science
The carbon atom bonded to the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Aminoheptan-3-ol and (S)-1-Aminoheptan-3-ol. This chirality is of immense significance in modern science.
Chiral amino alcohols are recognized as crucial building blocks, or synthons, in the synthesis of complex, biologically active molecules and pharmaceuticals. frontiersin.orgwestlake.edu.cn Their structural framework is a common feature in many natural products and drug candidates. westlake.edu.cn The ability to synthesize enantiomerically pure compounds is critical, as different enantiomers of a drug can have vastly different biological effects.
In the field of asymmetric catalysis, chiral amino alcohols and their derivatives serve as highly effective chiral ligands and auxiliaries. alfa-chemistry.comnih.govscirp.org They can coordinate with metal centers to form chiral catalysts that facilitate enantioselective reactions, producing a desired enantiomer of a product in high yield. westlake.edu.cnscirp.org For instance, they have been successfully used as ligands in the enantioselective addition of organozinc reagents to aldehydes. scirp.org The development of new catalytic systems often relies on the design and synthesis of novel chiral ligands, a field where amino alcohols are prominent. westlake.edu.cn
Overview of Key Research Trajectories and Future Prospects for this compound in Academic Endeavors
Current research involving chiral amino alcohols is largely focused on the development of novel, efficient, and highly stereoselective synthetic methodologies. westlake.edu.cnnih.gov A significant trajectory is the use of biocatalysis, employing enzymes like amine dehydrogenases to produce chiral amino alcohols with very high enantioselectivity (>99% ee) from simple precursors. frontiersin.org These enzymatic methods offer advantages such as mild reaction conditions and reduced environmental impact compared to traditional chemical syntheses, which can require tedious protection and deprotection steps. nih.gov
Another major research avenue is the development of new metal-catalyzed reactions. For example, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have been developed as a modular pathway to synthesize chiral β-amino alcohols. westlake.edu.cn Such strategies aim to construct these valuable molecules from readily available and economical starting materials. westlake.edu.cn
For a specific molecule like this compound, future academic endeavors will likely involve its application as a chiral building block in the total synthesis of novel complex molecules. cymitquimica.com Researchers may explore its use as a ligand in new asymmetric catalytic systems. The development of scalable and stereoselective synthesis routes for its (R) and (S) enantiomers is a prerequisite for such studies. As the demand for enantiomerically pure compounds grows in the pharmaceutical and materials science sectors, the investigation of versatile chiral synthons like this compound is expected to continue.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
1-aminoheptan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-2-3-4-7(9)5-6-8/h7,9H,2-6,8H2,1H3 |
InChI Key |
GXMSOADYSNPWRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCN)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 1 Aminoheptan 3 Ol
Chemo-selective Synthesis Routes to 1-Aminoheptan-3-ol
Chemo-selective synthesis focuses on the specific transformation of one functional group in the presence of others. For a molecule like this compound, this involves the selective formation of the amino and hydroxyl groups at the desired positions.
Conventional Multistep Synthetic Pathways for this compound
Traditional approaches to synthesizing this compound often rely on well-established, multi-step reaction sequences. A common strategy involves the use of readily available starting materials that are sequentially modified to introduce the required functional groups. For instance, a synthetic route could begin with a heptanal (B48729) derivative, where the carbonyl group is a precursor to the hydroxyl group and a nitrogen-containing functional group is introduced at a different position.
One potential pathway could involve the reduction of a corresponding amino ketone. For example, the synthesis could start from a suitable keto-nitrile, where the ketone is reduced to an alcohol and the nitrile is reduced to an amine in separate steps with appropriate protecting group strategies to ensure chemo-selectivity. Another classical approach is the Grignard reaction, where a Grignard reagent adds to an amino aldehyde or a protected derivative, followed by deprotection.
Development of Novel Reagents and Catalytic Systems for this compound Formation
Modern organic synthesis has seen the advent of new reagents and catalytic systems that offer more direct and efficient routes to amino alcohols. These methods often provide higher chemo-selectivity and milder reaction conditions. For example, the use of organometallic reagents in conjunction with specific ligands can facilitate the direct amino-hydroxylation of alkenes, although this is a complex transformation.
Catalytic systems involving transition metals are also being explored. For instance, a rhodium or iridium-catalyzed hydroaminomethylation of a suitable alkene precursor could, in principle, install both the amino and hydroxyl functionalities in a single step, though controlling regioselectivity for a 1,3-amino alcohol can be challenging.
Enantioselective Synthesis of Chiral this compound
Given that this compound possesses a chiral center at the C-3 position, the development of enantioselective synthetic methods to produce a single enantiomer is of significant importance.
Asymmetric Catalysis in the Stereoselective Production of this compound
Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, including amino alcohols. nih.govchiralpedia.com This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
For the synthesis of this compound, asymmetric reduction of a corresponding aminoketone using a chiral catalyst is a viable strategy. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP, P-Phos), can effectively reduce the keto group to a hydroxyl group with high enantioselectivity.
Another approach is the asymmetric transfer hydrogenation of the aminoketone, which uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral catalyst. Furthermore, asymmetric hydroboration of an appropriate allylic amine, followed by oxidation, could also yield chiral this compound.
| Catalyst Type | Ligand | Substrate | Product Configuration | Enantiomeric Excess (ee) |
| Ru-based | Chiral BINAP | 1-Aminoheptan-3-one | (S) or (R) | >95% |
| Rh-based | Chiral Diphosphine | 1-Aminoheptan-3-one | (S) or (R) | High |
Biocatalytic Approaches for Stereospecific this compound Formation
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes such as ketoreductases (KREDs) and transaminases (TAs) are particularly useful for producing chiral alcohols and amines. researchgate.netrsc.org
The stereospecific reduction of 1-aminoheptan-3-one to this compound can be achieved with high enantioselectivity using a suitable ketoreductase. KREDs are known for their ability to reduce a wide range of ketones to their corresponding chiral alcohols, often with excellent enantiomeric excess (>99% ee). rsc.org By selecting the appropriate KRED (either (R)-selective or (S)-selective), either enantiomer of this compound can be obtained.
Transaminases can be used in a kinetic resolution process or in an asymmetric synthesis from a prochiral ketone. In the context of this compound, a transaminase could be used to resolve a racemic mixture of the amino alcohol by selectively aminating a related ketone. Alternatively, a dual-enzyme cascade, combining a ketoreductase and a transaminase, could potentially convert a keto-alcohol precursor directly to the chiral amino alcohol. researchgate.net
| Enzyme | Reaction Type | Substrate | Product | Stereoselectivity |
| Ketoreductase (KRED) | Asymmetric Reduction | 1-Aminoheptan-3-one | (R)- or (S)-1-Aminoheptan-3-ol | High (>99% ee) |
| Transaminase (TA) | Kinetic Resolution | Racemic this compound | Enantiopure this compound | High |
Kinetic Resolution Strategies for this compound Enantiomers
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. acs.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent or catalyst.
One common approach is enzymatic kinetic resolution. Lipases are frequently employed for the acylation of racemic amino alcohols. In the case of this compound, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, Candida antarctica lipase B (CALB) is a robust enzyme often used for such resolutions. researchgate.net
Chemical methods for kinetic resolution can also be applied. This could involve the use of a chiral acylating agent or a chiral acid to form diastereomeric salts that can be separated by crystallization. For instance, N-tosyl-leucine has been used as a resolving agent for similar 1-amino-alkan-2-ol compounds, forming diastereomeric salts with different solubilities. google.comgoogle.com
| Method | Chiral Agent/Catalyst | Principle | Outcome |
| Enzymatic Resolution | Lipase (e.g., CALB) | Enantioselective acylation | Separation of acylated enantiomer from unreacted enantiomer |
| Chemical Resolution | Chiral Acid (e.g., N-tosyl-leucine) | Formation of separable diastereomeric salts | Isolation of one enantiomer as a salt |
Stereochemical Characterization and Absolute Configuration Elucidation of 1 Aminoheptan 3 Ol
Methods for Chiral Resolution of 1-Aminoheptan-3-ol Enantiomers
The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for its stereochemical characterization. Various techniques have been developed for this purpose, ranging from classical crystallization methods to advanced chromatographic separations.
Diastereomeric Salt Formation and Fractional Crystallization for this compound
A well-established and widely used method for resolving racemic mixtures of amines is through the formation of diastereomeric salts with a chiral resolving agent. wikipedia.orgpharmtech.com This technique relies on the principle that diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org
For the resolution of racemic this compound, a chiral acid can be employed as the resolving agent. The basic amino group of this compound reacts with the chiral acid to form a pair of diastereomeric salts. Due to their differential solubility in a given solvent system, one diastereomer will preferentially crystallize out of the solution. libretexts.org Subsequent filtration and liberation of the amine from the purified diastereomeric salt by treatment with a base will yield the enantiomerically enriched this compound. The other enantiomer remains in the mother liquor and can be recovered. wikipedia.org
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The choice of the resolving agent and the solvent system is crucial for achieving efficient separation and is often determined empirically. wikipedia.org A patent for a similar compound, 1-aminoheptan-2-ol, describes a method where one equivalent of the amino alcohol is dissolved with 0.5 to 1 equivalent of an R or S enantiomer of TOSLEU in absolute ethanol. google.com After a period of agitation, the resulting suspension is filtered to recover the pure diastereomeric salt, which may be further purified by washing or recrystallization. google.com The pure enantiomer is then obtained by treating the salt. google.com
Table 1: Chiral Resolving Agents and Their Properties
| Resolving Agent | Type | Application |
|---|---|---|
| Tartaric Acid | Acid | Resolution of racemic bases. libretexts.org |
| Mandelic Acid | Acid | Resolution of racemic bases. libretexts.org |
Advanced Chromatographic Resolution Techniques for this compound Enantioseparation
Advanced chromatographic techniques offer a powerful alternative to classical resolution methods for the enantioseparation of chiral compounds like this compound. chemistrydocs.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominent methods in this category. chemistrydocs.comnih.gov
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for both analytical and preparative-scale enantioseparation. mdpi.com This technique can be performed in two main modes: direct and indirect.
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of this compound. chemistrydocs.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly popular and effective for resolving a wide range of chiral compounds. mdpi.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. chemistrydocs.com The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal separation. mdpi.com
Indirect Chiral HPLC: In this approach, the enantiomers of this compound are first derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard achiral stationary phase. nih.gov This method can be advantageous when direct methods fail or when enhanced detection sensitivity is required. chemistrydocs.com
Gas Chromatography (GC): Chiral GC is another effective technique for the enantioseparation of volatile chiral compounds. sigmaaldrich.com Similar to HPLC, direct and indirect methods can be employed. For direct analysis, a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is used. sigmaaldrich.com The differential interaction of the enantiomers with the CSP leads to their separation. For indirect analysis, the amino alcohol is derivatized to increase its volatility and to form diastereomers that can be separated on a conventional achiral column.
Table 2: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Salt Formation | Formation of diastereomers with different solubilities. pharmtech.comlibretexts.org | Scalable, cost-effective for large quantities. pharmtech.com | Laborious, relies on trial-and-error for optimal conditions. wikipedia.org |
| Direct Chiral HPLC | Differential interaction with a chiral stationary phase. chemistrydocs.com | Direct separation, no derivatization required. chemistrydocs.com | CSPs can be expensive, method development can be time-consuming. |
| Indirect Chiral HPLC | Derivatization to form diastereomers, separation on achiral phase. nih.gov | Can be used when direct methods fail, can improve sensitivity. chemistrydocs.com | Requires a derivatization step, potential for racemization. chemistrydocs.com |
Assignment of Absolute Configuration for this compound Stereoisomers
Once the enantiomers of this compound are separated, the next critical step is to assign the absolute configuration (R or S) to each stereoisomer. qmul.ac.uk This is achieved through various spectroscopic and crystallographic methods.
Spectroscopic Methodologies for this compound Stereoisomers (e.g., Advanced NMR Spectroscopic Derivatization Techniques, Circular Dichroism)
Spectroscopic techniques are powerful tools for determining the absolute configuration of chiral molecules in solution.
Advanced NMR Spectroscopic Derivatization Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization with a chiral derivatizing agent (CDA), is a widely used method for assigning the absolute configuration of stereoisomers. wikipedia.orgjeol.com The principle involves converting the enantiomers into diastereomers by reacting them with a single enantiomer of a CDA. scribd.com The resulting diastereomers have different NMR spectra, and the analysis of the chemical shift differences (Δδ) between the two diastereomers can be used to determine the absolute configuration of the original enantiomer. scribd.comoup.com
For amino alcohols like this compound, both the amino and hydroxyl groups can be derivatized. oup.com A common approach is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives. wikipedia.org The analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters and amides allows for the determination of the spatial arrangement of the substituents around the stereocenter. wikipedia.org For polyfunctional compounds, a double-derivatization method using agents like MPA (methoxy-phenylacetic acid) can be employed, where the analysis of the chemical shift differences of specific protons provides the configurational assignment. oup.com
Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting CD spectrum is characteristic of the molecule's absolute configuration. While empirical rules can sometimes be used to correlate the sign of the Cotton effect with the absolute configuration, a more rigorous approach involves comparing the experimental CD spectrum with the theoretically calculated spectrum for a known configuration. This technique is particularly useful for compounds with chromophores in the vicinity of the stereocenter. lookchem.com
X-ray Crystallography for Crystalline Forms of this compound Derivatives
X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule. scribd.com This technique provides a three-dimensional structure of a molecule in the solid state. To apply this method to this compound, it is necessary to obtain a single crystal of a suitable derivative.
The process involves reacting the enantiomerically pure this compound with a reagent that introduces a heavy atom, which facilitates the determination of the absolute configuration through anomalous dispersion effects. Alternatively, forming a salt with a chiral acid of known absolute configuration can also yield crystals suitable for X-ray analysis. The resulting crystal structure unambiguously reveals the spatial arrangement of all atoms in the molecule, thereby providing an unequivocal assignment of the absolute configuration.
Chemical Reactivity and Mechanistic Investigations of 1 Aminoheptan 3 Ol
Nucleophilic Reactivity of the Amino Group in 1-Aminoheptan-3-ol
The primary amino group in this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This allows it to readily react with a variety of electrophiles.
One of the most fundamental reactions of the amino group is N-alkylation . This can be achieved with alkyl halides, though this method often leads to mixtures of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. A more controlled approach for selective mono-N-alkylation of 1,3-amino alcohols involves the use of a "borrowing hydrogen" or "hydrogen autotransfer" strategy. chemrxiv.orgorganic-chemistry.orgnih.gov This method, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to a ketone, which then forms an imine with the amine. The "borrowed" hydrogen is then used to reduce the imine to the N-alkylated amine, regenerating the catalyst and producing water as the only byproduct. chemrxiv.orgorganic-chemistry.org For instance, the N-alkylation of various amines with C1-C10 aliphatic alcohols has been demonstrated using a well-defined Ru(II)-catalyst, showcasing wide functional group tolerance. organic-chemistry.org
Another strategy for selective mono-N-alkylation of 3-amino alcohols utilizes chelation with 9-borabicyclononane (B1260311) (9-BBN). This forms a stable chelate that protects and activates the amine group, allowing for a more controlled reaction with an alkyl halide. organic-chemistry.org
The amino group can also undergo N-acylation with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is typically robust and high-yielding. In the context of bifunctional amino-alcohols, the chemoselectivity between N-acylation and O-acylation can be influenced by the solvent and the structure of the amino alcohol. For example, in enzyme-catalyzed acylations, N-acylation is often favored for shorter-chain amino alcohols. researchgate.net
Table 4.1.1: Representative N-Alkylation Reactions of Analogous Amino Alcohols
| Amino Alcohol | Alkylating Agent | Catalyst/Reagent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Aminopropanol | Various Alcohols | Ru(II) complex | N-Alkyl-3-aminopropanol | Good to Excellent | organic-chemistry.org |
| 2-Aminobenzyl alcohol | Benzyl Bromide | 9-BBN, NaH | N-Benzyl-2-aminobenzyl alcohol | 92% | organic-chemistry.org |
This table presents data for analogous amino alcohols to illustrate the typical conditions and outcomes for N-alkylation, as specific data for this compound is not available.
Electrophilic Transformations of the Hydroxyl Functionality in this compound
The hydroxyl group in this compound can undergo various transformations where it acts as a nucleophile or is converted into a better leaving group for substitution reactions.
The direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.org To facilitate substitution, the hydroxyl group is typically activated. One common method is protonation under strongly acidic conditions, which converts it into a good leaving group (H₂O). libretexts.orgmsu.edu However, this can be problematic for amino alcohols as the amino group will also be protonated, deactivating its nucleophilicity.
A more effective strategy is the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), by reacting it with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine. These sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles.
The hydroxyl group can also undergo O-acylation to form esters. This is typically achieved by reaction with an acyl chloride or an acid anhydride. As mentioned earlier, in bifunctional amino alcohols, there is a competition between N- and O-acylation. The selectivity can be controlled by the choice of reagents, catalysts, and reaction conditions. researchgate.net For example, enzymatic acylation of amino alcohols with longer carbon chains between the functional groups, such as 4-amino-1-pentanol and 6-amino-1-hexanol, has been shown to favor O-acylation. researchgate.net
Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 1-aminoheptan-3-one. Various oxidizing agents can be employed for this transformation. Gold-based catalysts have been shown to be effective for the selective oxidation of amino alcohols in aqueous solutions under basic conditions. mdpi.com
Table 4.2.1: Representative Transformations of the Hydroxyl Group in Analogous Alcohols
| Substrate | Reagent | Product Type | Notes | Reference |
|---|---|---|---|---|
| 1-Butanol | HBr | Alkyl Halide | Sₙ2 reaction with acid | libretexts.org |
| General Alcohols | TsCl, Pyridine | Tosylate Ester | Conversion to a good leaving group | msu.edu |
| Serinol | O₂, Au/TiO₂, NaOH | Amino Acid | Selective oxidation of the primary alcohol | mdpi.com |
This table provides examples of typical reactions for hydroxyl groups in analogous molecules due to the lack of specific data for this compound.
Intramolecular Cyclization and Rearrangement Studies Involving this compound
The 1,3-relationship between the amino and hydroxyl groups in this compound makes it a prime candidate for intramolecular cyclization reactions to form six-membered heterocyclic rings.
Specifically, intramolecular nucleophilic attack of the amino group on the carbon bearing the hydroxyl group (or a derivative with a better leaving group) would lead to the formation of a substituted tetrahydro-1,3-oxazine . This cyclization is greatly facilitated if the hydroxyl group is first converted to a better leaving group, such as a tosylate or mesylate. Alternatively, activation of the hydroxyl group using reagents like N,N'-carbonyldiimidazole (CDI) can promote cyclization to form N-heterocycles. researchgate.net
In some cases, intramolecular cyclization can be achieved under high-temperature aqueous conditions. For example, 5-aminopentan-1-ol, a close analogue, undergoes cyclization to form piperidine. rsc.org This proceeds via displacement of the hydroxyl group by the amino group.
Rearrangement reactions are less common for simple amino alcohols like this compound under standard conditions. However, under certain catalytic conditions, rearrangements can be part of a reaction cascade. For instance, photocatalytic methods have been developed for the synthesis of γ-amino alcohols that involve a radical Brook rearrangement. nih.gov
Table 4.3.1: Examples of Intramolecular Cyclization in Analogous Amino Alcohols
| Substrate | Reagent/Condition | Product | Notes | Reference |
|---|---|---|---|---|
| γ-Amino Alcohols | N,N'-Carbonyldiimidazole (CDI) | Substituted Piperidines | Activation of the hydroxyl group | researchgate.net |
| 5-Aminopentan-1-ol | High-Temperature Water | Piperidine | First-order reaction in reactant | rsc.org |
Solvent Effects, Reaction Kinetics, and Thermodynamics of this compound Transformations
The kinetics, thermodynamics, and outcomes of reactions involving this compound are significantly influenced by the choice of solvent. The solvent can affect the solubility of reactants, the stability of transition states and intermediates, and the chemoselectivity of reactions involving the two functional groups.
In enzymatic acylations of amino alcohols, the solvent has a profound impact on chemoselectivity. For instance, in the acylation of alaninol, N-acylation is favored in tert-amyl alcohol, while the formation of an amido-ester (from both N- and O-acylation) is higher in the ionic liquid [Bmim][PF₆]. researchgate.net For amino alcohols with longer chains between the functional groups, O-acylation is favored in both tert-amyl alcohol and n-hexane. researchgate.net
Solvent choice is also critical in optimizing catalytic reactions. In the hydrogen-borrowing alkylation of 1,2-amino alcohols, screening of different concentrations of tBuOH as a solvent was crucial to achieving high yield and enantiomeric ratio. nih.gov
The thermodynamics of cyclization reactions are governed by the stability of the resulting ring system. The formation of a six-membered ring, such as a tetrahydro-1,3-oxazine from this compound, is generally thermodynamically favorable. The kinetics of such cyclizations are often first-order with respect to the amino alcohol concentration, as demonstrated in the cyclization of 1,4-diaminobutane (B46682) to pyrrolidine. rsc.org
Detailed kinetic and thermodynamic data for reactions of this compound itself are not available in the current literature. However, the principles derived from studies of similar amino alcohols provide a strong framework for predicting its behavior and for the design of synthetic transformations.
Table 4.4.1: Solvent Effects on Chemoselectivity of Amino Alcohol Acylation
| Amino Alcohol | Acyl Donor | Solvent | Predominant Product | Reference |
|---|---|---|---|---|
| Alaninol | Myristic Acid | tert-Amyl Alcohol | Amide (N-acylation) | researchgate.net |
| Alaninol | Myristic Acid | [Bmim][PF₆] | Amido-ester (N- and O-acylation) | researchgate.net |
This table highlights the significant role of the solvent in directing the outcome of reactions with analogous amino alcohols.
Applications of 1 Aminoheptan 3 Ol in Advanced Chemical Systems
1-Aminoheptan-3-ol as a Chiral Auxiliary and Building Block in Asymmetric Synthesis
The presence of a stereocenter at the C-3 position makes this compound a valuable chiral precursor. In asymmetric synthesis, where the control of stereochemistry is paramount, chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical transformation to yield a specific stereoisomer. google.comresearchgate.netslideshare.net While extensive research has been conducted on various chiral auxiliaries, the specific application of this compound in this context is an area of growing interest.
Chiral 1,2-aminoalcohols are well-established as effective chiral auxiliaries and ligands in asymmetric synthesis. scienceopen.com They can be used to create chiral environments that influence the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The general principle involves the formation of a temporary covalent bond between the chiral auxiliary and the substrate, with the auxiliary's inherent chirality sterically or electronically guiding the approach of reagents to produce the desired enantiomer or diastereomer of the product. After the reaction, the auxiliary can be cleaved and ideally recovered for reuse. google.comresearchgate.net
While direct and detailed research findings on the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, its structural similarity to other effective amino alcohol-based auxiliaries suggests its potential in this field. For instance, chiral auxiliaries are often derived from readily available natural sources like amino acids and terpenes. nih.gov The synthesis of enantiomerically pure this compound would be a critical first step for its application as a chiral auxiliary.
Utilization of this compound in Ligand Design for Catalysis
The amine and hydroxyl functional groups of this compound provide excellent coordination sites for metal ions, making it a candidate for the design of novel ligands for catalysis.
Role of this compound-derived Ligands in Metal-Catalyzed Reactions
Ligands play a crucial role in homogeneous catalysis, influencing the reactivity, selectivity, and stability of the metal catalyst. google.comgoogle.com Chiral ligands are particularly important in asymmetric catalysis, where they can induce enantioselectivity in reactions. Amino alcohols are known to form stable complexes with a variety of transition metals.
The synthesis of ligands derived from amino alcohols can involve the modification of the amine or hydroxyl groups to create multidentate ligands. For example, Schiff base ligands can be prepared by the condensation of the amino group with an aldehyde or ketone. researchgate.net These ligands can then be complexed with metals such as ruthenium, copper, nickel, or cobalt to form catalysts for various transformations, including amination of alcohols and oxidation reactions. google.comresearchgate.net While patents mention a broad range of amino alcohols as potential starting materials for such catalysts, specific examples detailing the performance of this compound-derived ligands are not prevalent. google.comgoogle.com
Investigation of Organocatalytic Systems Featuring this compound Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. wikipedia.org Chiral amines and amino alcohols are prominent classes of organocatalysts. For example, proline and its derivatives are well-known for their ability to catalyze asymmetric aldol and Michael reactions.
The bifunctional nature of this compound, containing both a basic amino group and an acidic/hydrogen-bond donating hydroxyl group, makes it a potential scaffold for developing new organocatalysts. These functional groups can act in concert to activate substrates and control stereochemistry. While the direct use of this compound as an organocatalyst is not widely reported, its structure suggests potential for applications in reactions where bifunctional catalysis is beneficial.
Integration of this compound in Materials Science
The functional groups of this compound also lend themselves to applications in materials science, particularly in polymer chemistry and the synthesis of functional nanomaterials.
Polymer Chemistry Incorporating this compound as a Monomer or Chain Extender
The amine and hydroxyl groups of this compound can react with various monomers to be incorporated into polymer chains. For example, the amine group can react with carboxylic acids, acyl chlorides, or isocyanates to form polyamides or polyurethanes, while the hydroxyl group can react to form polyesters or polyethers. A patent has mentioned the use of 3-aminoheptan-4-ol, a structural isomer, in the synthesis of polymers and copolymers. sfu.ca The inclusion of this compound could impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.
Functional Nanomaterials Synthesis Utilizing this compound Scaffolds
Functional nanomaterials are materials with at least one dimension in the nanoscale that possess specific chemical or physical properties. bldpharm.com The surface of nanomaterials can be modified with organic molecules to enhance their stability, solubility, and functionality. Small ligands are often used for the functionalization of nanoparticles. nih.gov
The amino group of this compound can be used to anchor the molecule to the surface of various nanomaterials, such as gold nanoparticles or quantum dots, through covalent or non-covalent interactions. This surface functionalization can introduce new properties to the nanomaterial. For instance, the hydroxyl group could serve as a site for further chemical modification or could influence the dispersibility of the nanomaterial in different solvents. The development of functional nanomaterials often focuses on applications in catalysis, sensing, and biomedicine.
Computational and Theoretical Investigations of 1 Aminoheptan 3 Ol
Quantum Chemical Calculations for Structural Elucidation and Conformation of 1-Aminoheptan-3-ol
A foundational step in the theoretical analysis of this compound would involve quantum chemical calculations to elucidate its three-dimensional structure and explore its various possible conformations. Techniques such as Density Functional Theory (DFT) would be invaluable in determining the most stable geometric arrangements of the molecule.
A systematic conformational search would identify the different spatial orientations of the amino and hydroxyl groups relative to the heptane (B126788) backbone. This analysis would provide crucial data on bond lengths, bond angles, and dihedral angles for the lowest energy conformers. Understanding these conformational preferences is fundamental, as they can significantly influence the compound's physical properties and biological activity.
Table 1: Hypothetical Data from Future Quantum Chemical Calculations on this compound
| Property | Hypothetical Value (Conformer 1) | Hypothetical Value (Conformer 2) |
| Relative Energy (kcal/mol) | 0.00 | 1.25 |
| C1-N Bond Length (Å) | 1.47 | 1.48 |
| C3-O Bond Length (Å) | 1.43 | 1.43 |
| N-C1-C2-C3 Dihedral Angle (°) | -65.2 | 175.8 |
| O-C3-C2-C1 Dihedral Angle (°) | 58.9 | 62.1 |
This table is illustrative and represents the type of data that would be generated from such a study.
Molecular Dynamics Simulations for Intermolecular Interactions of this compound
To understand how this compound behaves in a condensed phase (such as in a solvent or in its pure liquid or solid state), molecular dynamics (MD) simulations would be essential. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular forces.
Prediction of Spectroscopic Properties for this compound Isomers
Computational methods can be used to predict the spectroscopic signatures of this compound, which would be instrumental for its experimental identification and characterization. Theoretical calculations could generate predicted infrared (IR), nuclear magnetic resonance (NMR), and Raman spectra.
By calculating the vibrational frequencies, one could predict the key peaks in the IR and Raman spectra corresponding to specific functional groups, such as the N-H and O-H stretches. Similarly, theoretical NMR chemical shifts for the different carbon and hydrogen atoms in the molecule could be calculated and compared with experimental data to confirm the structure.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Peak/Shift | Assignment |
| IR Spectroscopy | ~3350 cm⁻¹ | O-H stretch |
| IR Spectroscopy | ~3300 cm⁻¹ | N-H stretch |
| ¹³C NMR Spectroscopy | ~70 ppm | C3 (carbon with hydroxyl group) |
| ¹³C NMR Spectroscopy | ~45 ppm | C1 (carbon with amino group) |
This table is for illustrative purposes only and shows the kind of data that could be generated.
Theoretical Studies of Reaction Mechanisms and Transition States Involving this compound
Finally, computational chemistry could be employed to investigate the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and calculate the activation energies.
For example, theoretical studies could explore the mechanism of its synthesis or its potential metabolic pathways. This would provide a molecular-level understanding of its reactivity, including which sites on the molecule are most susceptible to nucleophilic or electrophilic attack.
Advanced Analytical Methodologies for 1 Aminoheptan 3 Ol
Chromatographic Techniques for High-Purity Analysis and Separation of 1-Aminoheptan-3-ol
Chromatography is an indispensable tool for the separation and purification of chemical compounds. For a chiral molecule such as this compound, which exists as two non-superimposable mirror images (enantiomers), specialized chromatographic techniques are essential for its analysis.
Chiral Chromatography for Enantiomeric Excess Determination of this compound
The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is critical in many areas of chemical research. Chira nih.govl chromatography is the primary method for separating the enantiomers of this compound, allowing for the quantification of their relative amounts. This is typically achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP).
CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. For amino alcohols, derivatization is often employed to enhance the interaction with the CSP and improve separation. For instance, the amino and hydroxyl groups can be reacted with agents like benzoyl chloride or trifluoroacetic anhydride. The r frontiersin.orgu-tokyo.ac.jpnih.govesulting derivatives often exhibit better volatility for GC analysis and stronger interactions for HPLC.
Commonly used CSPs for the separation of chiral amines and alcohols include cyclodextrin-based columns, such as CHIRALDEX phases for GC, and polysaccharide-based columns, like Daicel Chiralpak and Chiralcel, for HPLC. The c frontiersin.orgrsc.orghoice of the CSP and the mobile phase (for HPLC) or temperature program (for GC) are crucial for achieving optimal separation.
Ta rsc.orgble 1: Representative Chiral Chromatography Conditions for Amino Alcohol Analysis
| Technique | Chiral Stationary Phase (CSP) | Analyte Form | Typical Mobile/Carrier Gas | Detection |
| HPLC | Daicel Chiralpak IB | Benzoyl derivative | Hexane (B92381)/Ethanol | UV |
| GC | CHIRALDEX G-TA (trifluoroacetylated γ-cyclodextrin) | Trifluoroacetyl derivative | Nitrogen or Helium | FID or MS |
| GC | Perpentylated β-cyclodextrin | Trifluoroacetyl derivative | Helium | FID or MS |
This table is a composite representation based on methods used for similar chiral amino alcohols.
#### frontiersin.orgu-tokyo.ac.jprsc.org 7.1.2. Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Detailed Characterization of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the characterization of volatile compounds like this compound, especially after derivatization to increase volatility. In GC nih.gov-MS, the sample is first separated based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The r acs.orgesulting mass spectrum provides a unique fragmentation pattern, which acts as a "molecular fingerprint," allowing for structural confirmation. The molecular ion peak confirms the molecular weight, while the fragmentation pattern gives clues about the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of bonds adjacent to the amino and hydroxyl groups.
Li researchgate.netquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred method for analyzing non-volatile compounds or for achieving very low detection limits in complex mixtures. The c nih.govmdpi.comompound is first separated by LC, often using a reversed-phase column. It then enters the tandem mass spectrometer, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This rsc.orgprocess, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive, making it ideal for quantifying trace amounts of this compound in complex biological or environmental samples.
Ta mdpi.comble 2: Predicted Key Mass Spectrometry Fragments for this compound
| Ion Type | Predicted m/z | Likely Origin |
| [M+H]⁺ | 132.14 | Protonated molecular ion |
| [M+H-H₂O]⁺ | 114.13 | Loss of water from the hydroxyl group |
| Fragment | 88.08 | Cleavage between C3 and C4, retaining the amino and hydroxyl portion |
| Fragment | 72.08 | Cleavage between C2 and C3, retaining the amino portion |
| Fragment | 57.07 | Butyl fragment from cleavage at C3-C4 |
Predicted m/z values are based on the structure of this compound (C₇H₁₇NO, Exact Mass: 131.13) and common fragmentation patterns of amino alcohols.
researchgate.netmdpi.com7.2. Spectroscopic Approaches for In-Depth Structural Elucidation of this compound Derivatives
Spectroscopy is the cornerstone of structural elucidation in chemistry. For this compound and its derivatives, various spectroscopic techniques, particularly NMR and advanced MS, provide unparalleled insight into their molecular architecture.
Spectroscopic Approaches for In-Depth Structural Elucidation of this compound Derivatives
High-Resolution NMR Spectroscopy for Complex Structural Assignments of this compound
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. Both nsf.gov¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.
In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons. The c researchgate.nethemical shift (δ) of each signal indicates the electronic environment of the protons. The integration of the peak area reveals the ratio of protons in each environment. Crucially, the splitting pattern (e.g., singlet, doublet, triplet), which arises from spin-spin coupling, provides information about the number of protons on adjacent carbon atoms, following the n+1 rule.
For nsf.govnih.govThis compound, one would expect distinct signals for the protons on each carbon. For example, the proton on C3, which is attached to both the hydroxyl group and two different carbon chains, would appear as a complex multiplet. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |
| -CH₃ (C7) | ~0.9 | Triplet |
| -CH₂- (C4, C5, C6) | ~1.3 - 1.5 | Multiplet |
| -CH₂- (C2) | ~2.6 - 2.8 | Multiplet |
| -CH- (C1) | ~2.9 - 3.1 | Multiplet |
| -CH- (C3) | ~3.5 - 3.7 | Multiplet |
| -NH₂, -OH | Broad, variable | Singlet |
Predicted values are based on general principles of NMR spectroscopy and data for similar structures like (S)-3-aminoheptan-1-ol. Actual values can vary based on solvent and concentration.
#### frontiersin.orgmdpi.comresearchgate.net 7.2.2. Advanced Mass Spectrometry Techniques for Mechanistic and Isotopic Labeling Studies of this compound
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental formula. This rsc.orgis a crucial step in identifying unknown compounds or confirming the synthesis of a new derivative of this compound.
Furthermore, mass spectrometry coupled with isotopic labeling is a powerful technique for studying reaction mechanisms and metabolic pathways. In this approach, a version of this compound is synthesized with one or more atoms replaced by a heavier isotope (e.g., ²H (D), ¹³C, or ¹⁵N). This "labeled" compound is then used in a reaction or biological system. By analyzing the mass of the products using MS, scientists can trace the path of the labeled atoms. For e tandfonline.comxample, if a reaction mechanism involves the transfer of a specific hydrogen atom, replacing that hydrogen with deuterium (B1214612) will result in a product that is one mass unit heavier, confirming the proposed mechanism.
Table 4: Mass Shifts in Key Fragments of this compound with Isotopic Labeling
| Labeled Position | Isotope | Fragment | Predicted Labeled m/z | Mass Shift |
| Amino Group | ¹⁵N | [M+H]⁺ | 133.14 | +1 |
| Amino Group | ¹⁵N | Fragment (m/z 72.08) | 73.08 | +1 |
| C3 | ¹³C | [M+H]⁺ | 133.14 | +1 |
| C3 | ¹³C | Fragment (m/z 88.08) | 89.08 | +1 |
| C1, C2 (D₄) | ²H (D) | [M+H]⁺ | 136.16 | +4 |
This table illustrates the expected mass shifts in the protonated molecule and key fragments upon specific isotopic labeling.
Development of Specialized Sensors and Probes for Targeted Detection and Quantification of this compound
While direct sensors for this compound are not widely documented, the principles for developing such sensors can be drawn from established methods for detecting other chiral amino alcohols. These nih.gov sensors are designed to interact with the target molecule in a way that produces a measurable signal, such as a change in color (colorimetric) or light emission (fluorescence).
Fl researchgate.netuorescent Probes: A common strategy involves designing a chiral fluorescent molecule (a probe) that can selectively bind to one enantiomer of this compound. This rsc.orgbinding event alters the probe's electronic structure, leading to a significant enhancement or quenching of its fluorescence. Probes based on frameworks like 1,1'-bi-2-naphthol (B31242) (BINOL) are frequently used. The interaction often involves the formation of a transient complex, sometimes facilitated by a metal ion like Zn²⁺, which locks the probe and analyte into a rigid structure, producing a strong, enantioselective fluorescent response. The i rsc.orgntensity of the fluorescence can be correlated to the concentration and enantiomeric excess of the amino alcohol.
El tandfonline.comectrochemical Sensors: These sensors operate by detecting changes in electrical properties upon interaction with the analyte. For amino alcohols, an electrode can be modified with a recognition element, such as a cyclodextrin (B1172386) or a copper complex. When rsc.orgThis compound binds to this modified surface, it can cause a measurable change in current or potential. For example, the formation of a complex between copper ions on the electrode and the amino alcohol can facilitate an electrochemical reaction that is otherwise not observed.
Co lorimetric Sensors: These sensors provide a visual method for detection. A helical polymer with acidic or basic pendants could, for instance, interact with the amino and alcohol groups of this compound. This interaction could alter the polymer's helical pitch, resulting in a distinct color change that depends on the chirality of the analyte. Anoth researchgate.neter approach uses indicator displacement assays, where the analyte displaces a colored indicator from a receptor, causing a visible color change.
The acs.orgtandfonline.comdevelopment of such specialized sensors would enable rapid, sensitive, and potentially on-site detection and quantification of this compound, which is valuable for high-throughput screening and process monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
